4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylbenzyl group, and a nitrile group attached to a pyridine ring
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using a chlorinated aromatic compound.
Attachment of the Methylbenzyl Group: The methylbenzyl group is attached through a Friedel-Crafts alkylation reaction.
Incorporation of the Nitrile Group: The nitrile group is introduced using a cyanation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of flow microreactor systems to improve efficiency and sustainability .
Chemical Reactions Analysis
4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)-1-benzyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but lacks the methyl group on the benzyl moiety.
4-(4-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Similar structure but has a carboxamide group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O/c1-14-4-2-3-5-16(14)13-23-11-10-18(19(12-22)20(23)24)15-6-8-17(21)9-7-15/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEHOFRZQIMPHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=C(C2=O)C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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